5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
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Overview
Description
5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a 2,4-dimethylphenyl group and an ethyl group
Mechanism of Action
Target of Action
Similar compounds have been associated with the modulation of neurotransmitter systems, particularly the serotonergic system .
Mode of Action
For instance, some compounds can act as selective serotonin reuptake inhibitors (SSRIs), which increase the extracellular level of the neurotransmitter serotonin by limiting its reabsorption into the presynaptic cell .
Biochemical Pathways
Related compounds have been shown to influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways . These pathways play crucial roles in mood regulation, and their dysregulation is often associated with depressive disorders .
Result of Action
Related compounds have been associated with significant improvements in depressive symptoms, suggesting potential neuromodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reactions:
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially yielding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the pyrazole nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: 2,4-Dimethylbenzoic acid, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand enzyme interactions and receptor binding.
Industry:
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a precursor for agrochemicals.
Comparison with Similar Compounds
- 5-Phenyl-2-ethyl-2H-pyrazole-3-carboxylic acid
- 5-(2,4-Dimethyl-phenyl)-2-methyl-2H-pyrazole-3-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole ring or the phenyl group can significantly alter the compound’s reactivity and properties.
- Unique Features: 5-(2,4-Dimethyl-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid’s specific substitution pattern provides unique steric and electronic effects, influencing its chemical behavior and potential applications.
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-ethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-16-13(14(17)18)8-12(15-16)11-6-5-9(2)7-10(11)3/h5-8H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTSDLGNABTIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=C(C=C(C=C2)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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